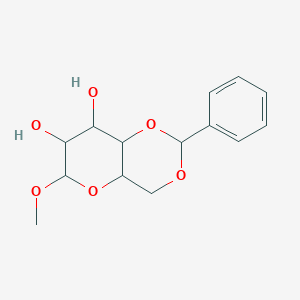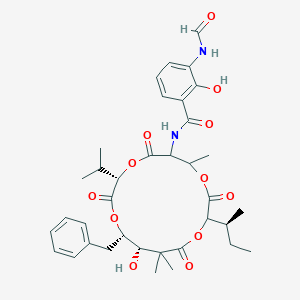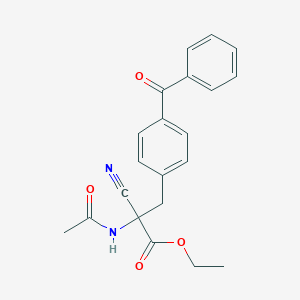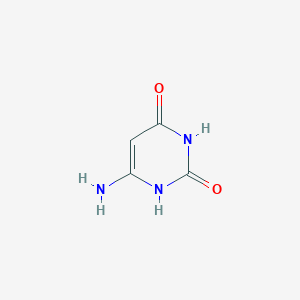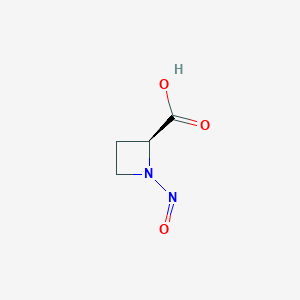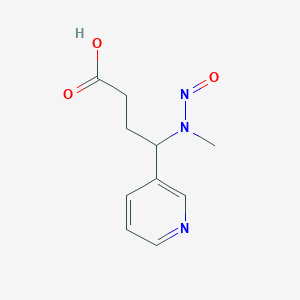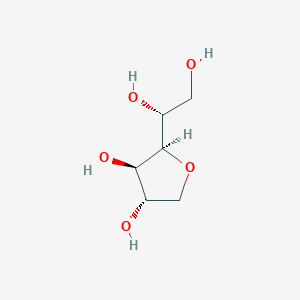
Sorbitan
Übersicht
Beschreibung
Sorbitan is derived from sorbitol, a sugar alcohol, and is utilized as a precursor for various surfactants and emulsifiers.
Synthesis Analysis
- Sorbitan can be synthesized via the dehydration of sorbitol followed by esterification (D. B. Sarney et al., 1997).
- Another method involves the use of immobilized lipase for the enzymatic synthesis of sorbitan esters, optimizing conditions for higher yield (Gwi-Taek Jeong & Don-Hee Park, 2006).
Molecular Structure Analysis
- Sorbitan molecules exhibit different reactivities at their hydroxyl groups, which has been studied in the context of chiral amine synthesis (Grand Lucie et al., 2023).
Chemical Reactions and Properties
- Sorbitan's ability to undergo various chemical reactions, particularly esterification, makes it a versatile compound for producing nonionic surfactants like sorbitan monostearate and sorbitan monolaurate (Mao Lian-shan, 2005).
Physical Properties Analysis
- The physical properties of sorbitan esters, such as surface tension, melting points, and viscosity, are influenced by the molecular ratio of fatty acid and sorbitol. These properties are crucial in industrial applications (J. Šmidrkal et al., 2004).
Chemical Properties Analysis
- Sorbitan esters demonstrate varying degrees of emulsifying and dispersing properties, making them suitable for use in various applications, including as nonionic surfactants (Wang Jin-tang, 2004).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Chemical Engineering and Biotechnology .
Summary of the Application
Sorbitan monooleate (span80) is a type of emulsifier with excellent performance, widely used in cosmetics, food, and medicine .
Methods of Application or Experimental Procedures
The production process of span80 synthesized by etherification followed by esterification was studied. The optimum conditions of sorbitol etherification reaction were as follows: the concentration of catalyst Z1 was 1.1%, the reaction temperature was 150°C, the reaction time was 90 minutes, the hydroxyl value of the synthetic sorbitan was 1,375 1,399 mgKOH/g, and the degree of water loss was 0.93 0.98 under the conditions of nitrogen protection and the vacuum degree no less than 0.096 Mpa .
Results or Outcomes Obtained
The synthesized span80 product showed the advantages of lighter color, lower viscosity, and better fluidity. And the acid value, saponification value, hydroxyl value, and other quality indicators of span80 product had reached the standard of superior grade .
Application as Food Additives
Specific Scientific Field
This application falls under the field of Food Science and Nutrition .
Summary of the Application
Sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), sorbitan monooleate (E 494) and sorbitan monopalmitate (E 495) are used as food additives .
Methods of Application or Experimental Procedures
These compounds are added to food in regulated amounts. The safety of these additives was re-evaluated by the Panel on Food Additives and Nutrient Sources added to Food (ANS) .
Results or Outcomes Obtained
The Panel derived a group ADI of 10 mg/kg bw per day expressed as sorbitan for sorbitan esters (E 491–495) singly or in combination. This group ADI of 10 mg sorbitan/kg bw per day is equivalent to 26 mg sorbitan monostearate/kg bw per day .
Application in Biochemistry and Biotechnology
Specific Scientific Field
This application falls under the field of Biochemistry and Biotechnology .
Summary of the Application
Surfactants like Sorbitan have a wide variety of applications in biochemistry and biotechnology. They are used for membrane permeabilization and dissolution, inclusion body solubilization, as well as membrane protein solubilization .
Methods of Application or Experimental Procedures
Surfactants are added to biochemical reactions or processes in regulated amounts. Their concentration and the specific method of application depend on the particular process or experiment .
Results or Outcomes Obtained
The use of surfactants like Sorbitan can enhance the efficiency of biochemical reactions and processes. They can improve the solubility of certain compounds, facilitate the permeabilization of membranes, and aid in the manipulation of biochemical structures .
Application in Textile and Fashion Industry
Specific Scientific Field
This application falls under the field of Textile Engineering and Fashion Technology .
Summary of the Application
Sorbitan monooleate (span80) is used as an emulsifier in the textile and fashion industry .
Methods of Application or Experimental Procedures
Span80 is synthesized by the esterification reaction of oleic acid with water-loss sorbitol. Its hydrophilic oil-wet equilibrium value (HLB value) is 4.3. It can be a water-in-oil (W/O) emulsifier by mixing with oil, which belongs to non-ionic surfactant .
Results or Outcomes Obtained
The synthesized span80 product showed the advantages of lighter color, lower viscosity, and better fluidity. And the acid value, saponification value, hydroxyl value, and other quality indicators of span80 product had reached the standard of superior grade .
Application in Biochemistry and Biotechnology
Specific Scientific Field
This application falls under the field of Biochemistry and Biotechnology .
Summary of the Application
Surfactants like Sorbitan have a wide variety of applications in biochemistry and biotechnology. They are used for membrane permeabilization and dissolution, inclusion body solubilization, as well as membrane protein solubilization .
Methods of Application or Experimental Procedures
Surfactants are added to biochemical reactions or processes in regulated amounts. Their concentration and the specific method of application depend on the particular process or experiment .
Results or Outcomes Obtained
The use of surfactants like Sorbitan can enhance the efficiency of biochemical reactions and processes. They can improve the solubility of certain compounds, facilitate the permeabilization of membranes, and aid in the manipulation of biochemical structures .
Application in Textile and Fashion Industry
Specific Scientific Field
This application falls under the field of Textile Engineering and Fashion Technology .
Summary of the Application
Sorbitan monooleate (span80) is used as an emulsifier in the textile and fashion industry .
Methods of Application or Experimental Procedures
Span80 is synthesized by the esterification reaction of oleic acid with water-loss sorbitol. Its hydrophilic oil-wet equilibrium value (HLB value) is 4.3. It can be a water-in-oil (W/O) emulsifier by mixing with oil, which belongs to non-ionic surfactant .
Results or Outcomes Obtained
The synthesized span80 product showed the advantages of lighter color, lower viscosity, and better fluidity, etc. And the acid value, saponification value, hydroxyl value, and other quality indicators of span80 product had reached the standard of superior grade .
Safety And Hazards
Zukünftige Richtungen
The Sorbitan Esters Market size crossed USD 998.06 million in 2022 and is projected to expand at over 6.2% CAGR from 2023 to 20326. The increasing demand for natural & organic beauty products, coupled with rising consumer concerns regarding skin hydration and moisture retention, has led to the increased use of sorbitan esters in cream, lotion & ointment formulations6.
Eigenschaften
IUPAC Name |
(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAEWCLZODPBN-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893390, DTXSID50893383 | |
| Record name | 1,4-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sorbitan | |
CAS RN |
27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6 | |
| Record name | 1,4-Sorbitan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27299-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorbitan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012441097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Sorbitan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027299123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | d-Glucose, ether with 1,4-anhydro-d-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbitan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sorbitan | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-anhydro-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sorbitan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucose, ether with 1,4-anhydro-d-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-SORBITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0YTZ4E6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


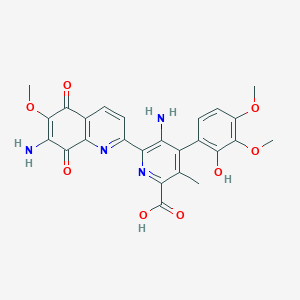
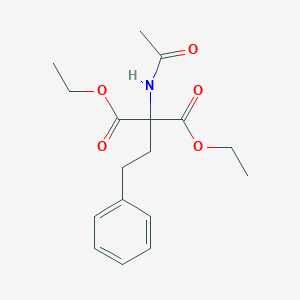
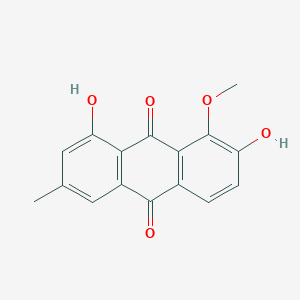

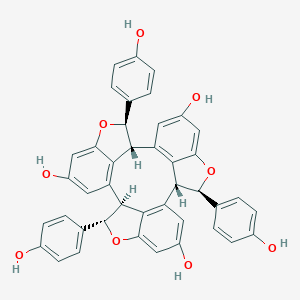
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
